High-Affinity PI3Kδ Binding (IC50 = 9 nM) for Cyclopentyl 3-(piperidinomethyl)phenyl ketone (898793-70-9)
Cyclopentyl 3-(piperidinomethyl)phenyl ketone (898793-70-9) demonstrates potent in vitro binding affinity for PI3Kδ with an IC50 of 9 nM, as measured by a competitive fluorescence polarization assay after a 30-minute incubation [1]. In contrast, the ortho-substituted isomer, cyclopentyl 2-(piperidinomethyl)phenyl ketone (898773-87-0), shows no reported activity at PI3Kδ but instead exhibits a significantly weaker affinity (Ki = 2,000 nM) for the adenosine A1 receptor in a rat brain membrane displacement assay [2]. This indicates that the substitution pattern on the phenyl ring is a key determinant of kinase binding.
| Evidence Dimension | Binding Affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 9 nM (PI3Kδ) |
| Comparator Or Baseline | Cyclopentyl 2-(piperidinomethyl)phenyl ketone: Ki = 2,000 nM (A1 receptor); No reported PI3Kδ activity |
| Quantified Difference | ≥ 222-fold difference in binding affinity (direct comparison not available due to different targets; selectivity profile is shifted) |
| Conditions | Target Compound: PI3Kδ fluorescence polarization assay, 30 min. Comparator: Rat A1 receptor binding assay with [3H]-DPCPX. |
Why This Matters
For researchers screening compound libraries against PI3Kδ, this 9 nM affinity makes 898793-70-9 a viable hit, whereas the 2-isomer would likely be deprioritized due to its lack of activity at this therapeutically relevant kinase.
- [1] BindingDB. (n.d.). BDBM50394917 / CHEMBL2165505: Binding affinity to PI3Kdelta. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). BDBM50269832 / CHEMBL4065991: Displacement of [3H]-DPCPX from A1 receptor. Retrieved from https://www.bindingdb.org/ View Source
